

A Comparative Meta-Analysis of Ficlatuzumab Clinical Trials

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Compound of Interest

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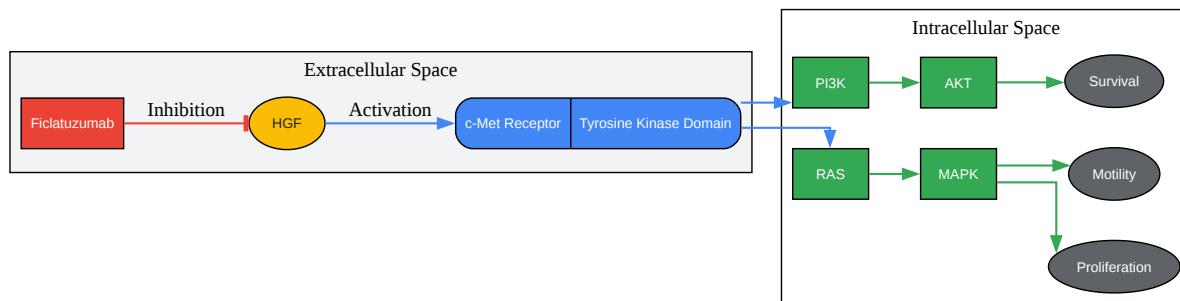
Introduction

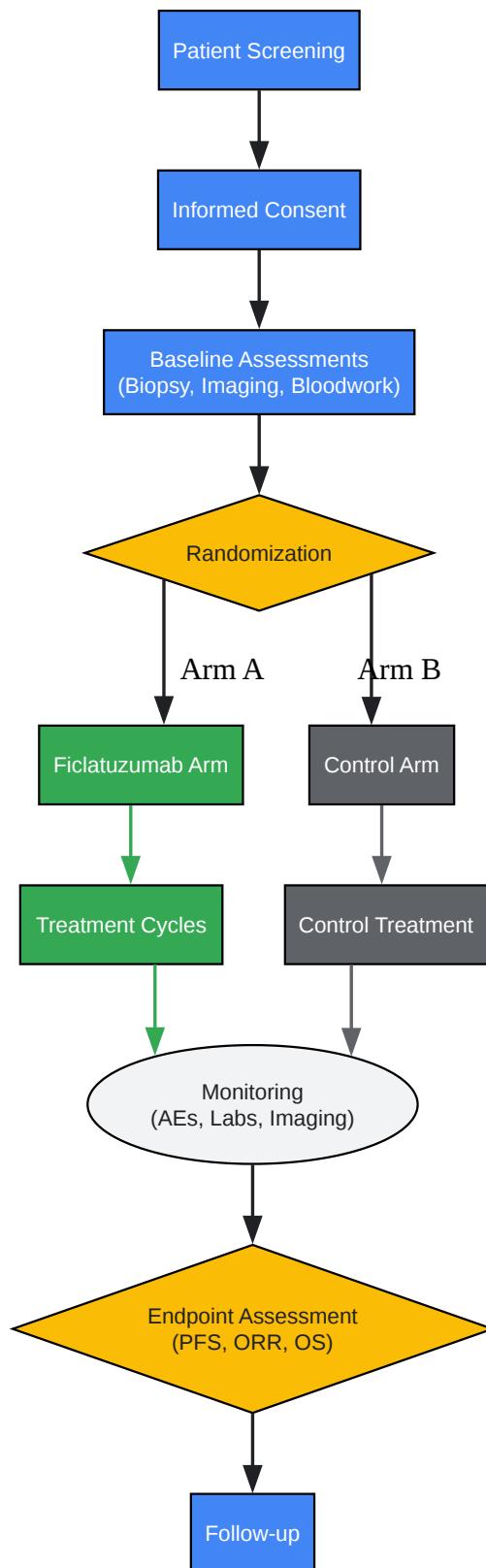
Ficlatuzumab (AV-299) is an investigational humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents the activation of its receptor, c-Met, a key pathway implicated in tumor growth, angiogenesis, and resistance to therapy.^{[1][2][3]} This guide provides a meta-analysis of key clinical trials of ficlatuzumab across various cancer types, offering a comparative perspective against standard-of-care treatments. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Visual diagrams of the associated signaling pathway and a representative clinical trial workflow are also included.

Mechanism of Action: The HGF/c-Met Signaling Pathway

Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.^{[2][4]} The binding of HGF to c-Met triggers a series of downstream signaling events, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.^{[2][4]} In many cancers, the HGF/c-Met pathway is dysregulated, contributing to aggressive tumor behavior and metastasis.^{[3][4]} Furthermore, this pathway has been identified as a mechanism of resistance

to other targeted therapies, such as EGFR inhibitors.[2] Ficlatuzumab sequesters HGF, thereby inhibiting these downstream effects.[5]



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